![molecular formula C8H15NO B13331884 Rel-(3aR,5r,6aS)-5-methoxyoctahydrocyclopenta[c]pyrrole](/img/structure/B13331884.png)
Rel-(3aR,5r,6aS)-5-methoxyoctahydrocyclopenta[c]pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rel-(3aR,5r,6aS)-5-methoxyoctahydrocyclopenta[c]pyrrole is a complex organic compound with a unique structure that includes a methoxy group and an octahydrocyclopenta[c]pyrrole ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3aR,5r,6aS)-5-methoxyoctahydrocyclopenta[c]pyrrole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopenta[c]pyrrole ring: This can be achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of the methoxy group: This step involves the methylation of a hydroxyl group on the cyclopenta[c]pyrrole ring using reagents such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Rel-(3aR,5r,6aS)-5-methoxyoctahydrocyclopenta[c]pyrrole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a reduced derivative with different functional groups.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Rel-(3aR,5r,6aS)-5-methoxyoctahydrocyclopenta[c]pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of Rel-(3aR,5r,6aS)-5-methoxyoctahydrocyclopenta[c]pyrrole involves its interaction with specific molecular targets and pathways. The methoxy group and the cyclopenta[c]pyrrole ring system play crucial roles in its binding to target molecules, influencing their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Rel-(3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid
- Rel-(3aR,6aS)-5,5-difluorooctahydrocyclopenta[c]pyrrole hydrochloride
Uniqueness
Rel-(3aR,5r,6aS)-5-methoxyoctahydrocyclopenta[c]pyrrole is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties compared to its analogs
属性
分子式 |
C8H15NO |
|---|---|
分子量 |
141.21 g/mol |
IUPAC 名称 |
(3aS,6aR)-5-methoxy-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole |
InChI |
InChI=1S/C8H15NO/c1-10-8-2-6-4-9-5-7(6)3-8/h6-9H,2-5H2,1H3/t6-,7+,8? |
InChI 键 |
HOSINEZWSMJVLU-DHBOJHSNSA-N |
手性 SMILES |
COC1C[C@@H]2CNC[C@@H]2C1 |
规范 SMILES |
COC1CC2CNCC2C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


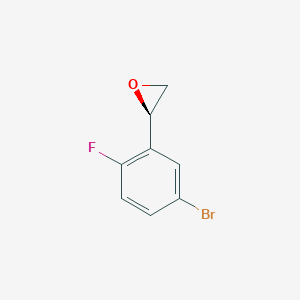
![8-Bromo-3,5-dichloroimidazo[1,2-c]pyrimidine](/img/structure/B13331825.png)
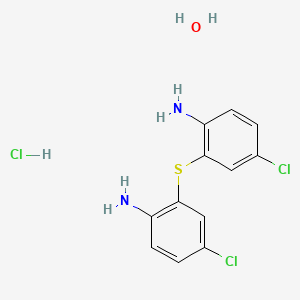
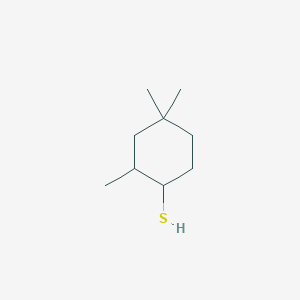
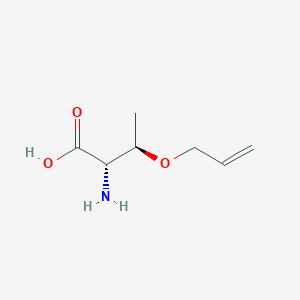
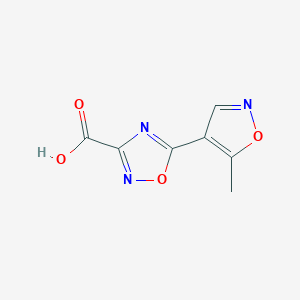
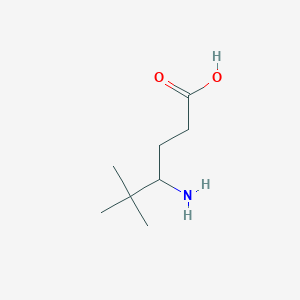
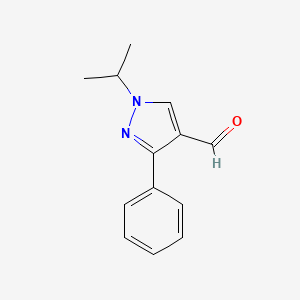

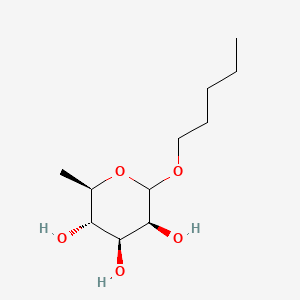
![1-[(5-Methylthiophen-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13331889.png)

![tert-Butyl 9-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B13331901.png)

